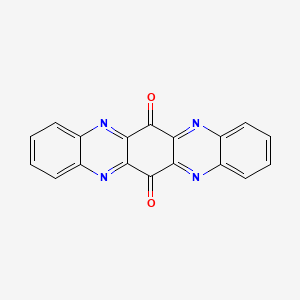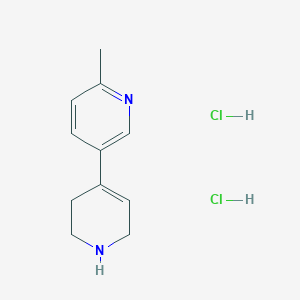
2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride
Descripción general
Descripción
“2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1428048-07-0 . It has a molecular weight of 247.17 . The IUPAC name for this compound is 6-methyl-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2.2ClH/c1-9-2-3-11(8-13-9)10-4-6-12-7-5-10;;/h2-4,8,12H,5-7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . It is shipped at normal temperature .
Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
One significant area of research is the exploration of neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which closely relates to the chemical . Studies have shown that MPTP causes catecholaminergic nerve cell loss, simulating a syndrome akin to Parkinson's disease (PD). This is attributed to the metabolite MPP+ (1-methyl-4-phenylpyridinium), which inhibits mitochondrial complex I activity similarly observed in PD patients' nigra, suggesting a critical role in apoptosis and neurodegeneration (Tatton et al., 1999).
Pharmacophore Design for Inhibition
The design of pharmacophores for enzyme inhibition is another area of application. Studies on compounds with tri- and tetra-substituted imidazole scaffolds, acting as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, provide insights into molecular interactions critical for developing new therapeutics. These selective inhibitors bind to the ATP pocket, replacing the natural binder and suggesting a pathway for designing more effective therapeutic agents (Scior et al., 2011).
Synthesis of Complex Organic Compounds
Research into the synthesis of complex organic compounds, particularly in medicinal and pharmaceutical industries, often focuses on scaffold structures like 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). These scaffolds are crucial for developing new drugs due to their bioavailability and broad applicability. The use of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, in synthesizing these compounds, highlights the versatility and potential of chemical derivatives in drug development (Parmar et al., 2023).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mecanismo De Acción
Target of Action
The primary target of 2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride Compounds with similar structures, such as mptp and tpmpa, have been found to target dopaminergic neurons and GABA C receptors , respectively.
Mode of Action
The exact mode of action of 2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride It’s worth noting that mptp, a powerful neurotoxic prodrug, travels through the blood-brain barrier to the substantia nigra to selectively target dopaminergic neurons . Similarly, TPMPA has been shown to be a competitive antagonist of GABA C receptors .
Biochemical Pathways
The specific biochemical pathways affected by 2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride Based on the mode of action of similar compounds, it can be inferred that it may affect the dopaminergic pathways and gabaergic pathways .
Result of Action
The molecular and cellular effects of 2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride Based on the mode of action of similar compounds, it can be inferred that it may have effects on dopaminergic neurons and gaba c receptors .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride It’s worth noting that the action of similar compounds like mptp is influenced by the ability to cross the blood-brain barrier .
Propiedades
IUPAC Name |
2-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-2-3-11(8-13-9)10-4-6-12-7-5-10;;/h2-4,8,12H,5-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGBYQNBDXNDHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




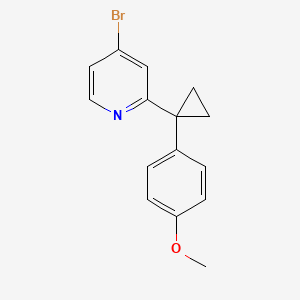
![Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate](/img/structure/B1447998.png)
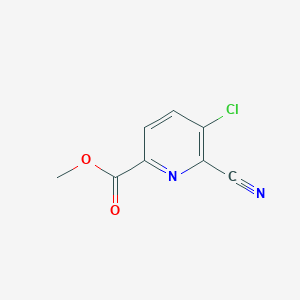

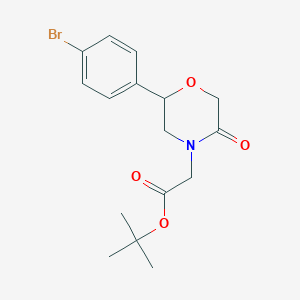
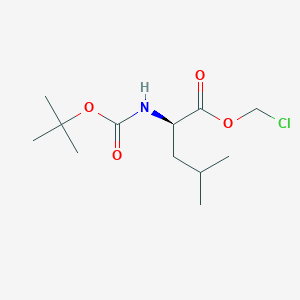
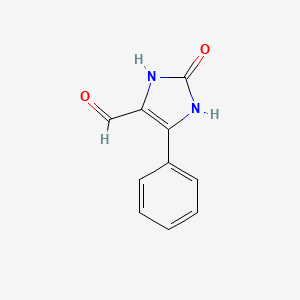

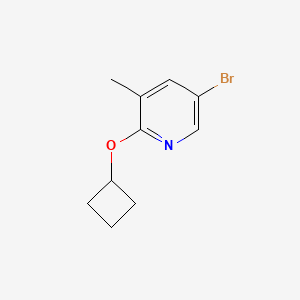
![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)
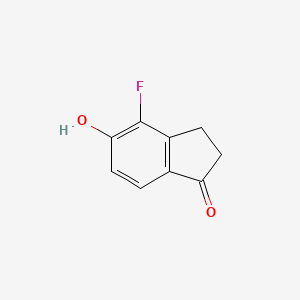
![Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate](/img/structure/B1448015.png)
